molecular formula C15H13N7O B15010832 2-(5-phenyl-2H-tetrazol-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

2-(5-phenyl-2H-tetrazol-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

Cat. No.: B15010832
M. Wt: 307.31 g/mol
InChI Key: RKRPNKKFCWMQPK-LICLKQGHSA-N
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Description

2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of tetrazoles and hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, followed by the formation of the hydrazide linkage. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)benzaldehyde
  • 2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)acetonitrile
  • ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine amides

Uniqueness

Compared to similar compounds, 2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of the tetrazole and hydrazide functionalities. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various research and industrial fields.

Properties

Molecular Formula

C15H13N7O

Molecular Weight

307.31 g/mol

IUPAC Name

2-(5-phenyltetrazol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C15H13N7O/c23-14(18-17-10-12-6-8-16-9-7-12)11-22-20-15(19-21-22)13-4-2-1-3-5-13/h1-10H,11H2,(H,18,23)/b17-10+

InChI Key

RKRPNKKFCWMQPK-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=NC=C3

Origin of Product

United States

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